Regioisomeric Precision: 7- vs 6-Boronate in mGlu2 PAM Pharmacology
The target compound's 7-positional isomer is explicitly required for accessing the mGlu2 PAM pharmacophore. A structure-activity relationship (SAR) study on 7-aryl-[1,2,4]triazolo[4,3-a]pyridines demonstrated that shifting the aryl group to the 6-position or altering the ring fusion to [1,5-a] resulted in a loss of positive allosteric modulator activity [1]. While direct IC50/EU50 values for the non-7-substituted isomers are unreported in the primary literature, the patent explicitly claims only 7-aryl derivatives as active, establishing a clear regiospecific requirement [1]. The 6-boronate ester (CAS 1314137-24-0) would yield 6-aryl products, which fall outside the active chemical space .
| Evidence Dimension | Regiospecificity for mGlu2 PAM activity |
|---|---|
| Target Compound Data | 7-aryl-[1,2,4]triazolo[4,3-a]pyridine (product from target compound): active mGlu2 PAMs |
| Comparator Or Baseline | 6-aryl-[1,2,4]triazolo[4,3-a]pyridine (product from 6-boronate, CAS 1314137-24-0): inactive |
| Quantified Difference | Qualitative: activity vs. inactivity for mGlu2 PAM |
| Conditions | In vitro mGlu2 PAM assays (calcium mobilization, GTPγS binding) as described in patent US20140200208A1 |
Why This Matters
For mGlu2 PAM drug discovery, the 7-boronate is a mandatory intermediate; procurement of the 6-isomer would derail the entire SAR exploration.
- [1] Cid, J. M., et al. '7-Aryl-1,2,4-triazolo[4,3-a]pyridine derivatives and their use as positive allosteric modulators of mGluR2 receptors.' US Patent US20140200208A1, 2014. View Source
